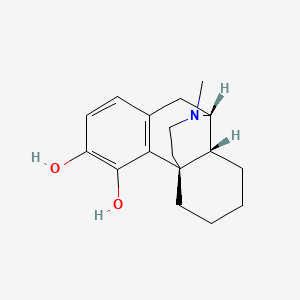
Morphinan-3,4-diol, 17-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrodesoxymorphine is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic properties and is structurally related to other opioids such as hydromorphone and oxymorphone. This compound has been studied for its potential use in pain management due to its high efficacy and rapid onset of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrodesoxymorphine typically involves the hydrogenation of desomorphine. The process includes the reduction of the double bond in the morphine molecule, followed by the removal of the hydroxyl group at the 6-position. This can be achieved using various catalysts and hydrogenation conditions .
Industrial Production Methods: Industrial production of tetrahydrodesoxymorphine involves large-scale hydrogenation processes. The reaction is carried out in high-pressure reactors with catalysts such as palladium or platinum on carbon. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tetrahydrodesoxymorphine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert tetrahydrodesoxymorphine into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and alkylated derivatives
科学的研究の応用
Tetrahydrodesoxymorphine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in pain management, particularly in cases where other opioids are ineffective.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research .
作用機序
Tetrahydrodesoxymorphine exerts its effects primarily through binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects other opioid receptors, contributing to its overall pharmacological profile .
類似化合物との比較
- Hydromorphone
- Oxymorphone
- Desomorphine
Comparison: Tetrahydrodesoxymorphine is unique due to its high potency and rapid onset of action compared to other opioids. While hydromorphone and oxymorphone are also potent analgesics, tetrahydrodesoxymorphine’s structural modifications confer distinct pharmacokinetic properties, making it a valuable compound in pain management research .
特性
CAS番号 |
63690-32-4 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-18-9-8-17-7-3-2-4-12(17)13(18)10-11-5-6-14(19)16(20)15(11)17/h5-6,12-13,19-20H,2-4,7-10H2,1H3/t12-,13+,17+/m0/s1 |
InChIキー |
VCPXRQXUZJVACG-OGHNNQOOSA-N |
異性体SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















